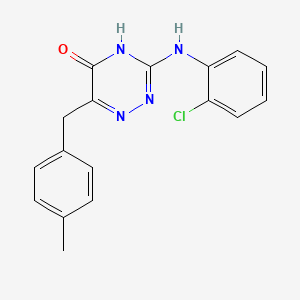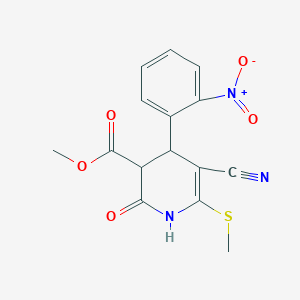
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride, also known as EMPS, is a chemical compound that has been widely used in scientific research. It is a sulfonyl chloride derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms in the ring. EMPS has been used as a reagent for the synthesis of various organic compounds and as a building block for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, it is known to react with various functional groups, such as amines and alcohols, to form sulfonamide and sulfonyl ester derivatives. These derivatives have been shown to have biological activity, which suggests that 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride may act as a prodrug.
Biochemical and Physiological Effects
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has also been shown to inhibit the growth of various cancer cell lines, which suggests that it may have antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has several advantages for use in lab experiments. It is a stable and easy-to-handle compound, which makes it suitable for use in various reactions. 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is also commercially available, which makes it easy to obtain for research purposes. However, 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has some limitations, such as its low solubility in water, which may limit its use in aqueous reactions.
Orientations Futures
There are several future directions for the use of 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride in scientific research. One direction is the development of new pyrazole-based compounds with antitumor, antifungal, and antibacterial activity. Another direction is the development of new drugs based on the structure of 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride, which may have potential therapeutic applications. Additionally, the mechanism of action of 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride needs to be further studied to fully understand its biological activity.
Méthodes De Synthèse
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride can be synthesized by reacting 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde with thionyl chloride in the presence of pyridine. This reaction produces 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has been used in various scientific research applications. It has been used as a reagent for the synthesis of pyrazole-based compounds, which have been shown to have antitumor, antifungal, and antibacterial activity. 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has also been used as a building block for the development of new drugs, such as antidiabetic and anti-inflammatory agents.
Propriétés
IUPAC Name |
3-(ethoxymethyl)-1-methylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O3S/c1-3-13-5-6-7(14(8,11)12)4-10(2)9-6/h4H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFLHZIJAZMLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3013709.png)
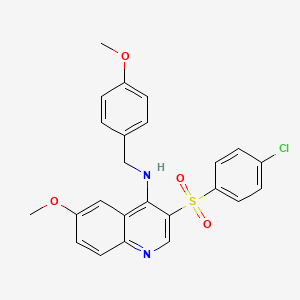
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3013712.png)
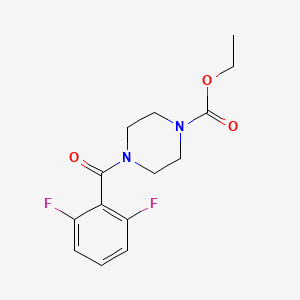

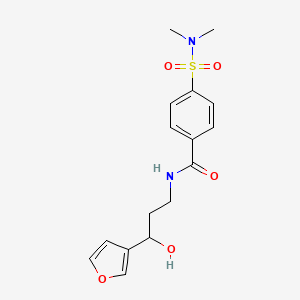
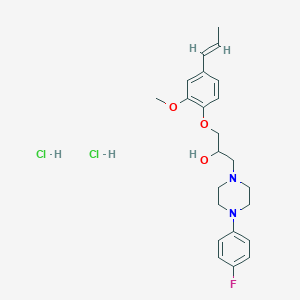

![2-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3013724.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3013725.png)

